molecular formula C17H24N2O4 B7917517 4-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester

4-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7917517
M. Wt: 320.4 g/mol
InChI Key: UFTGKKOWKBQGHZ-UHFFFAOYSA-N
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Description

4-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxylic acid group, and a benzyl ester moiety. The presence of these functional groups makes it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxymethyl Group: The carboxymethyl group can be introduced via a nucleophilic substitution reaction using a suitable carboxymethylating agent.

    Attachment of the Benzyl Ester: The benzyl ester moiety can be attached through esterification, using benzyl alcohol and a suitable activating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

4-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Carboxymethyl-ethyl-amino)-benzoic acid: Similar structure but with a benzoic acid moiety instead of a piperidine ring.

    3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester: Similar ester group but with a pyrrolidine ring.

Uniqueness

4-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester is unique due to its combination of a piperidine ring and a benzyl ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications where these functional groups are advantageous.

Biological Activity

4-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester is a synthetic compound notable for its complex molecular structure, which includes a piperidine ring and various functional groups. Its molecular formula is C18H26N2O4C_{18}H_{26}N_{2}O_{4} with a molecular weight of 334.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

Structural Characteristics

The compound features:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom, which plays a crucial role in its biological interactions.
  • Carboxymethyl Group : Contributes to the compound's solubility and reactivity.
  • Ethyl Amino Side Chain : Enhances the potential for interaction with biological targets.

Biological Activity

The biological activity of this compound is primarily assessed through its binding affinity to various receptors and enzymes. Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including:

  • Enzyme Inhibition : Potential as an inhibitor for various enzymes, which may include proteases or transporters.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.

Case Studies

  • Inhibition of GABA Transporters :
    • A study explored the synthesis of N-substituted nipecotic acids, which are structurally related to piperidine derivatives. These compounds were evaluated for their ability to inhibit GABA transporters, suggesting that similar mechanisms might be applicable for this compound .
  • Antibacterial Properties :
    • Research on related piperidine derivatives revealed their effectiveness against resistant strains of bacteria such as Pseudomonas aeruginosa. The structural features that enhance binding to bacterial enzymes could also be present in the target compound .

Interaction Studies

Interaction studies have focused on the compound's binding affinity with various biological targets. The following table summarizes some relevant findings:

Biological TargetBinding Affinity (Ki)Reference
GABA Transporter mGAT47.4 μM
Metallo-β-lactamasesNot specified
ProteasesNot specified

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic reactions that require precision and control over reaction conditions. The complexity of its synthesis underscores the importance of understanding its chemical behavior for potential modifications aimed at enhancing biological activity.

Synthetic Pathway Overview

  • Starting Materials : Utilize readily available piperidine derivatives.
  • Functionalization : Introduce carboxymethyl and ethyl amino groups through nucleophilic substitution reactions.
  • Benzyl Ester Formation : Employ coupling reactions to attach the benzyl group.

Properties

IUPAC Name

2-[ethyl-(1-phenylmethoxycarbonylpiperidin-4-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-2-18(12-16(20)21)15-8-10-19(11-9-15)17(22)23-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTGKKOWKBQGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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